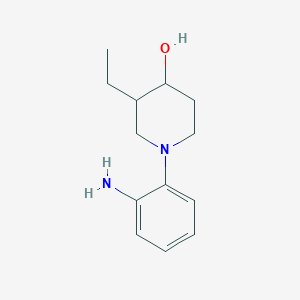

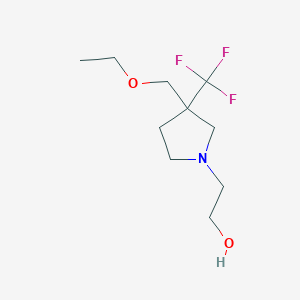

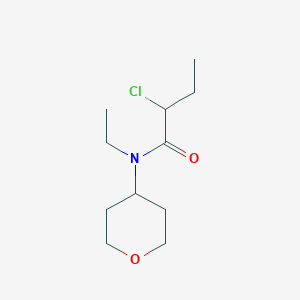

![molecular formula C11H15N3O B1491158 3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098090-01-6](/img/structure/B1491158.png)

3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol

概要

説明

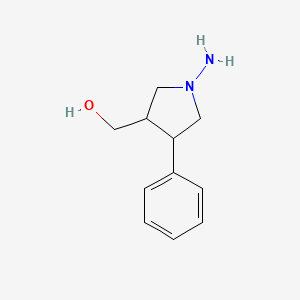

The compound “3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a bicyclic heptane structure, which is a type of cycloalkane . The molecule also has an amino group (-NH2) and a hydroxyl group (-OH), which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a bicyclic heptane structure attached to a pyridine ring via a carbon atom. The third carbon on the pyridine ring would bear an amino group, and the sixth carbon on the heptane ring would bear a hydroxyl group .Chemical Reactions Analysis

The amino and hydroxyl groups in the molecule could potentially participate in various chemical reactions. The amino group could engage in reactions typical of amines, such as acylation or alkylation. The hydroxyl group could potentially be involved in reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. For instance, the presence of an amino group might make the compound basic, while the presence of a hydroxyl group could enable it to form hydrogen bonds .科学的研究の応用

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold , which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the compound valuable for synthesizing natural products and pharmaceuticals that mimic these effects.

Development of Anti-Fibrotic Drugs

Research has been conducted on derivatives of the compound for their potential anti-fibrotic activities . These studies are crucial for developing new medications that can treat fibrotic diseases, which involve the excessive formation of scar tissue in organs.

Creation of Bicyclic Building Blocks

The compound is used in the photochemical synthesis of bicyclo[3.1.1]heptan-1-amines . This process is significant for creating complex, sp3-rich primary amine building blocks, which are valuable in medicinal chemistry for their three-dimensional structure and reactivity.

Privileged Structures in Medicinal Chemistry

Due to its structural features, the compound is involved in the synthesis of privileged structures in medicinal chemistry . These structures are key components in a variety of drugs due to their ability to bind to multiple receptors.

Asymmetric Synthesis

The compound aids in the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates . This is important for the target-oriented and diversity-oriented synthesis of biologically significant molecules, which can lead to the discovery of new drugs.

Catalysis

It also finds application in catalysis , particularly in reactions that require a chiral tertiary amine . The compound’s ability to influence the stereochemistry of reactions makes it a valuable asset in the synthesis of enantiomerically pure substances.

Molecular Architecture

In the realm of molecular architecture, the compound is utilized for its versatile functional group that is amenable to various transformations . This versatility is essential for the design and synthesis of complex molecules with potential therapeutic applications.

Synthetic Methodology

Lastly, the compound is part of the synthetic methodology in organic chemistry, where it contributes to the development of new synthetic approaches . This includes methods that involve enamine catalysis or Brønsted acid catalysis, expanding the toolkit available to chemists for creating novel compounds.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-2-1-3-13-11(9)14-5-7-4-8(6-14)10(7)15/h1-3,7-8,10,15H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAAZGVRFRDKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2O)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

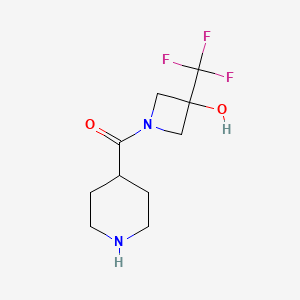

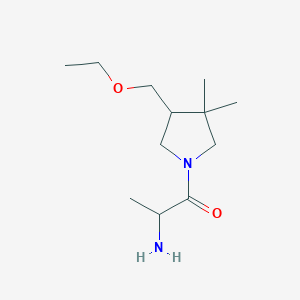

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)